A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(5-Aminopyridin-2-yl)-3-phenylimidazolidin-2-one
A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(5-Aminopyridin-2-yl)-3-phenylimidazolidin-2-one
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 1-(5-Aminopyridin-2-yl)-3-phenylimidazolidin-2-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the strategic design of its synthesis, detailed experimental protocols, and a thorough analysis of its structural and spectroscopic properties.
Introduction: The Convergence of Two Privileged Scaffolds
The molecular architecture of 1-(5-Aminopyridin-2-yl)-3-phenylimidazolidin-2-one is a deliberate amalgamation of two pharmacologically significant moieties: aminopyridine and imidazolidinone. Aminopyridines are a class of heterocyclic compounds extensively studied for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] Their ability to interact with various enzymes and receptors makes them a cornerstone in medicinal chemistry.[3][5]
Similarly, the imidazolidinone core is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of pharmacological effects such as anticancer, antiviral, and anti-inflammatory activities.[6][7] The combination of these two scaffolds in a single molecule presents an exciting opportunity for the development of novel therapeutic agents with potentially enhanced or unique biological profiles. This guide will provide the foundational knowledge for the synthesis and comprehensive characterization of this promising compound.
Part 1: Strategic Synthesis of 1-(5-Aminopyridin-2-yl)-3-phenylimidazolidin-2-one
The synthesis of the target compound is approached through a logical, multi-step sequence. The core principle involves the formation of the imidazolidinone ring onto the aminopyridine backbone. A plausible and efficient synthetic strategy is outlined below, based on established methodologies for the synthesis of related derivatives.[8][9]
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from commercially available 2-amino-5-nitropyridine.
Step 1: Synthesis of N-(5-nitropyridin-2-yl)ethane-1,2-diamine
The initial step focuses on the introduction of an ethylenediamine side chain at the 2-position of the pyridine ring. This is achieved by the nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) or by direct amination. A more direct approach involves the reaction of 2-chloro-5-nitropyridine with an excess of ethylenediamine.
Step 2: Cyclization to form the Imidazolidinone Ring and Subsequent Reduction
The second step involves the cyclization of the diamine intermediate with a suitable carbonyl source to form the imidazolidinone ring. Phenyl isocyanate is the reagent of choice to introduce the phenyl group at the N-3 position of the imidazolidinone ring. The final step is the reduction of the nitro group to an amine.
Caption: Proposed synthetic pathway for 1-(5-Aminopyridin-2-yl)-3-phenylimidazolidin-2-one.
Detailed Experimental Protocol
Materials and Reagents:
-
2-Amino-5-nitropyridine
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N-(2-chloroethyl)-N'-phenylurea
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Potassium carbonate (K₂CO₃)
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Dimethylformamide (DMF)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)
-
Hydrochloric acid (HCl)
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Sodium bicarbonate (NaHCO₃)
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Ethyl acetate (EtOAc)
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Methanol (MeOH)
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Deionized water
Step 1 & 2: One-Pot Synthesis of 1-(5-Aminopyridin-2-yl)-3-phenylimidazolidin-2-one
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To a solution of 2-amino-5-nitropyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq) and N-(2-chloroethyl)-N'-phenylurea (1.2 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, which is the intermediate 1-(5-nitropyridin-2-yl)-3-phenylimidazolidin-2-one, and wash with water.
-
Suspend the crude nitro intermediate in a mixture of ethanol and concentrated HCl.
-
Add stannous chloride dihydrate (5.0 eq) portion-wise at 0 °C.
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After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.
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Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Part 2: Comprehensive Characterization
A thorough characterization of the synthesized 1-(5-Aminopyridin-2-yl)-3-phenylimidazolidin-2-one is essential to confirm its identity, purity, and structure. The following analytical techniques are employed.
Caption: Workflow for the characterization of the target compound.
Spectroscopic and Analytical Data
The expected data from the characterization techniques are summarized below. This data is based on the known spectral properties of similar aminopyridine and imidazolidinone derivatives.[10][11][12][13][14]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the pyridine and phenyl rings, the methylene protons of the imidazolidinone ring, and the amine protons. The chemical shifts and coupling constants will be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for the carbonyl carbon of the imidazolidinone ring, as well as the aromatic and aliphatic carbons present in the molecule. |
| FT-IR | Characteristic absorption bands for N-H stretching (amine), C=O stretching (urea), C-N stretching, and aromatic C-H stretching. |
| HRMS | The high-resolution mass spectrum will provide the exact mass of the molecule, confirming its elemental composition. |
| Elemental Analysis | The percentages of Carbon, Hydrogen, and Nitrogen will be in close agreement with the calculated values for the molecular formula C₁₄H₁₄N₄O. |
Part 3: Potential Applications and Future Directions
The fusion of the aminopyridine and imidazolidinone scaffolds in 1-(5-Aminopyridin-2-yl)-3-phenylimidazolidin-2-one suggests a high potential for biological activity.
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Anticancer Potential: Both parent heterocycles are known to be present in various anticancer agents.[6][15] The target molecule could be evaluated for its cytotoxic activity against a panel of cancer cell lines.
-
Antimicrobial Activity: Aminopyridine derivatives have shown significant antibacterial and antifungal properties.[4][16] The synthesized compound should be screened for its efficacy against various pathogenic microorganisms.
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Kinase Inhibition: Many aminopyridine-containing molecules act as kinase inhibitors, which are crucial in cancer therapy.[5] The potential of the title compound as a kinase inhibitor could be explored through in-vitro assays.
Future work should focus on the biological evaluation of this compound and the synthesis of a library of analogues with modifications on the phenyl and pyridine rings to establish a structure-activity relationship (SAR).
Conclusion
This technical guide has provided a detailed and logical framework for the synthesis and characterization of 1-(5-Aminopyridin-2-yl)-3-phenylimidazolidin-2-one. The proposed synthetic route is efficient and relies on well-established chemical transformations. The comprehensive characterization plan ensures the unambiguous identification and purity assessment of the final compound. The unique structural features of this molecule make it a promising candidate for further investigation in the realm of drug discovery and development.
References
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry. [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Science Publishing Group. [Link]
-
Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(1), 1-21. [Link]
-
Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. (2023). PubMed. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). MDPI. [Link]
-
Synthesis of imidazolidinone derivative. (n.d.). ResearchGate. [Link]
-
Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. (2011). Science Alert. [Link]
-
Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. (2010). MDPI. [Link]
-
Synthesis of Imidazolidinone, Imidazolone, and Benzimidazolone Derivatives through Oxidation Using Copper and Air. (2019). Organic Chemistry Portal. [Link]
-
s New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (2016). Bentham Science. [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). MDPI. [Link]
-
The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (2021). MDPI. [Link]
-
3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. (2024). European Journal of Modern Medicine and Practice. [Link]
-
Synthesis of (Z)-3-(arylamino)-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)prop-2-en-1-ones as potential cytotoxic agents. (2020). PubMed. [Link]
-
Phenylimidazolidin-2-one derivatives as selective 5-HT3 receptor antagonists and refinement of the pharmacophore model for 5-HT3 receptor binding. (1997). PubMed. [Link]
-
Design, Synthesis, Molecular Docking, and Evaluation Antioxidant and Antimicrobial Activities for Novel 3-Phenylimidazolidin-4-One and 2-Aminothiazol-4-One Derivatives. (2022). MDPI. [Link]
-
Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][1][6]naphthyridin-2(1H)- one. (2011). MIT Open Access Articles. [Link]
-
Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. (2014). Der Pharma Chemica. [Link]
Sources
- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scialert.net [scialert.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. eprints.umsida.ac.id [eprints.umsida.ac.id]
- 12. mdpi.com [mdpi.com]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Synthesis of (Z)-3-(arylamino)-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)prop-2-en-1-ones as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
